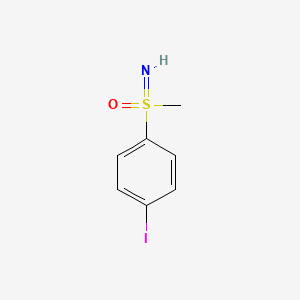![molecular formula C11H6BrNO B8268830 5-Bromobenzo[cd]indol-2(1H)-one](/img/structure/B8268830.png)
5-Bromobenzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromobenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the class of benzoindoles. This compound is characterized by a fused ring system consisting of a benzene ring and an indole moiety, with a bromine atom attached at the 5-position. The structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[cd]indol-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Cyclization: The brominated indole undergoes cyclization to form the benzo[cd]indol-2(1H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Organolithium or Grignard reagents.
Oxidation: Potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Various substituted benzoindoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced derivatives of the indole moiety.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which play a crucial role in regulating gene expression . By inhibiting BET proteins, this compound can modulate the transcription of genes involved in various cellular processes, including inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one: Lacks the bromine atom at the 5-position.
5-Chlorobenzo[cd]indol-2(1H)-one: Contains a chlorine atom instead of a bromine atom at the 5-position.
5-Fluorobenzo[cd]indol-2(1H)-one: Contains a fluorine atom instead of a bromine atom at the 5-position.
Uniqueness
The presence of the bromine atom at the 5-position in 5-Bromobenzo[cd]indol-2(1H)-one imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile .
Properties
IUPAC Name |
5-bromo-1H-benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-8-5-4-7-10-6(8)2-1-3-9(10)13-11(7)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDIPXNPGAYOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)NC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
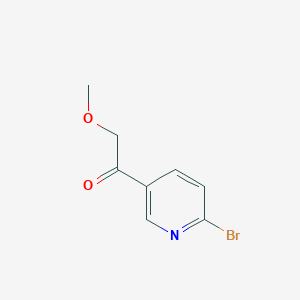
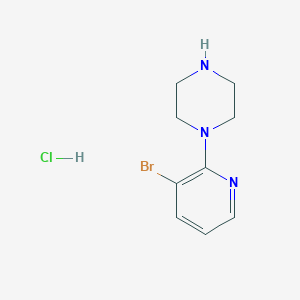
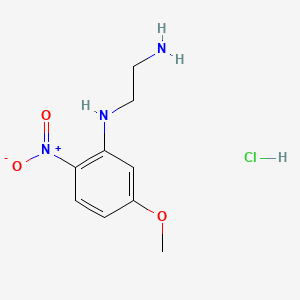
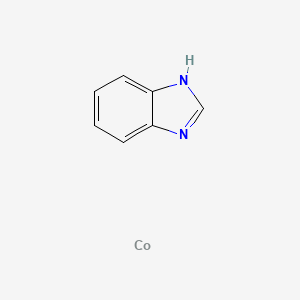
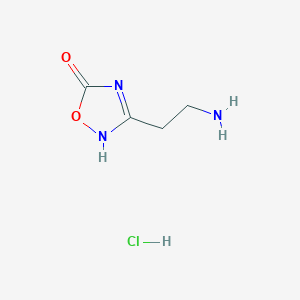
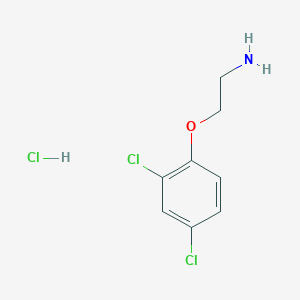
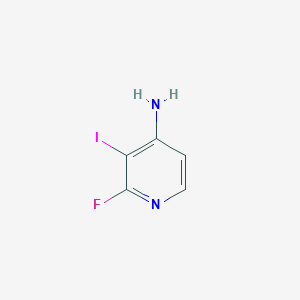
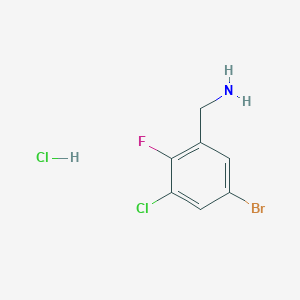
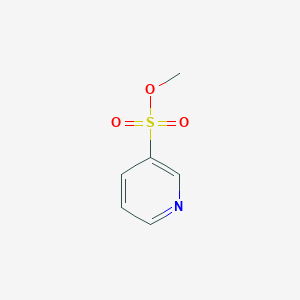
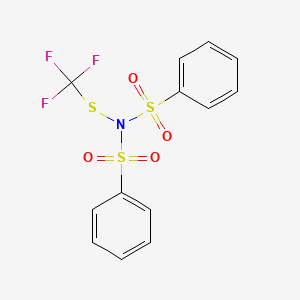
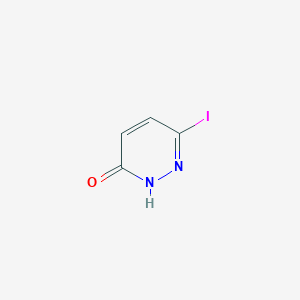
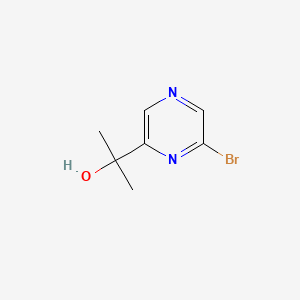
![5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoicacid](/img/structure/B8268850.png)
